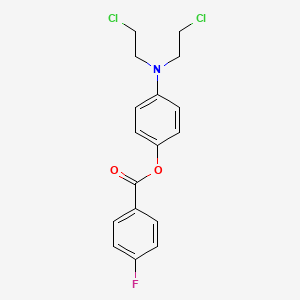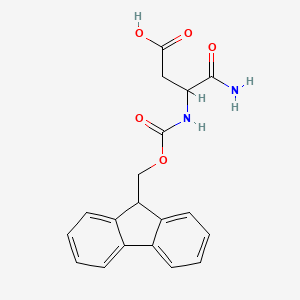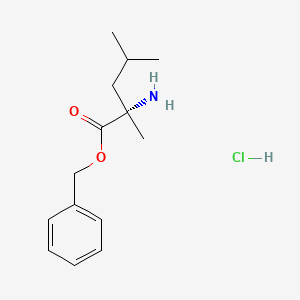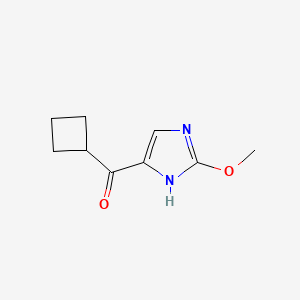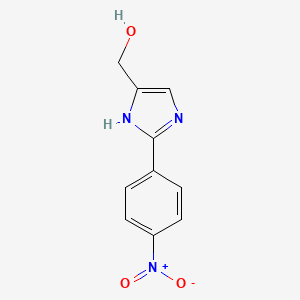
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is an organic compound characterized by the presence of a nitrophenyl group attached to an imidazole ring, which is further connected to a methanol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various imidazole derivatives, amino-substituted compounds, and other functionalized molecules depending on the specific reaction pathway.
科学研究应用
Chemistry
In chemistry, (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of high-performance polymers and coatings.
作用机制
The mechanism of action of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(4-Nitrophenyl)methanol: Similar in structure but lacks the imidazole ring.
(4-Nitrophenyl)imidazole: Contains the nitrophenyl and imidazole groups but lacks the methanol group.
(4-Nitrophenyl)aziridin-2-ylmethanol: Contains a similar nitrophenyl group but with an aziridine ring instead of imidazole.
Uniqueness
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is unique due to the combination of the nitrophenyl group, imidazole ring, and methanol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
属性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
[2-(4-nitrophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9N3O3/c14-6-8-5-11-10(12-8)7-1-3-9(4-2-7)13(15)16/h1-5,14H,6H2,(H,11,12) |
InChI 键 |
OOJMZHZOPADIDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
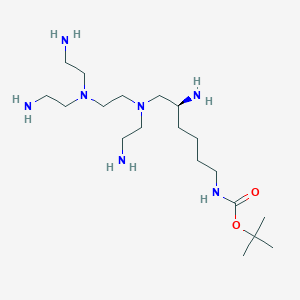
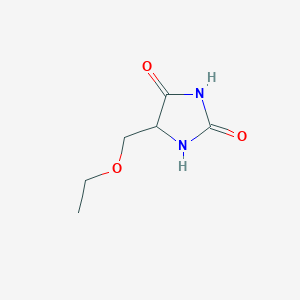
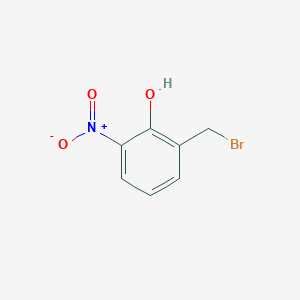
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
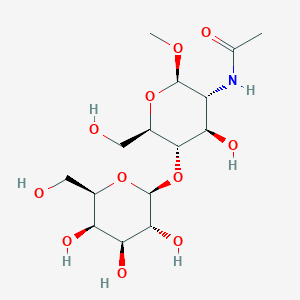
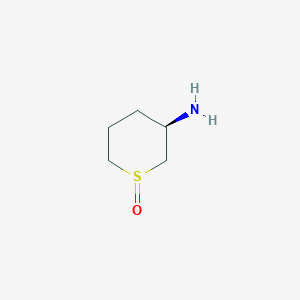
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
